Titanium(IV) methoxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C4H16O4Ti |

|---|---|

分子量 |

176.03 g/mol |

IUPAC名 |

methanol;titanium |

InChI |

InChI=1S/4CH4O.Ti/c4*1-2;/h4*2H,1H3; |

InChIキー |

ZEIWWVGGEOHESL-UHFFFAOYSA-N |

正規SMILES |

CO.CO.CO.CO.[Ti] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Titanium(IV) Methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of titanium(IV) methoxide (B1231860), a versatile metal alkoxide with significant applications in materials science and catalysis. The information presented herein is intended to support advanced research and development activities.

Core Chemical and Physical Properties

Titanium(IV) methoxide, with the chemical formula Ti(OCH₃)₄, is a white solid at room temperature.[1] It is a key precursor for the synthesis of titanium-based materials and serves as a catalyst in various organic reactions. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₁₂O₄Ti | [2][3] |

| Linear Formula | Ti(OCH₃)₄ | [2] |

| Molecular Weight | 172.00 g/mol | [1][4] |

| Appearance | White solid | [1] |

| Melting Point | 200-210 °C | [3][5] |

| Boiling Point | 243 °C at 52 mmHg | [3][5] |

| CAS Number | 992-92-7 | [2][4] |

Molecular Structure

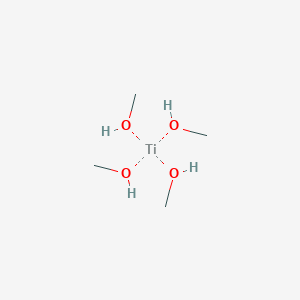

In the solid state, this compound adopts a tetrameric structure with the molecular formula [Ti(OCH₃)₄]₄ or Ti₄(OCH₃)₁₆.[6] This structural arrangement is analogous to that of titanium(IV) ethoxide.[7] In this tetramer, each titanium(IV) center achieves an octahedral coordination geometry.[6][7] The titanium atoms are linked by bridging methoxide ligands, with each titanium atom also bonded to terminal methoxide groups. This complex, aggregated structure is a common feature for many titanium alkoxides.[6] In contrast, titanium alkoxides with bulkier alkyl groups, such as titanium isopropoxide, tend to exist as monomers in nonpolar solvents.[6]

Reactivity and Applications

A defining characteristic of this compound is its high reactivity towards water. This hydrolysis reaction is the foundation of the sol-gel process for producing titanium dioxide (TiO₂).[8] The reaction proceeds through the substitution of methoxide ligands with hydroxyl groups, followed by condensation reactions that form Ti-O-Ti bridges, ultimately yielding a network of titanium dioxide and releasing methanol (B129727) as a byproduct.[8]

The overall hydrolysis reaction can be represented as: Ti(OCH₃)₄ + 2 H₂O → TiO₂ + 4 CH₃OH

This process is fundamental in creating TiO₂ nanoparticles, thin films, and catalyst supports.[8][9][10] The controlled hydrolysis of titanium alkoxides allows for the synthesis of TiO₂ materials with specific properties like high surface area and controlled porosity.[9]

A simplified logical workflow for the sol-gel process starting from hydrolysis is depicted below.

This compound and other titanium alkoxides are employed as catalysts in organic synthesis. Their Lewis acidic nature facilitates a variety of transformations. For example, titanium alkoxides are key components in catalysts for epoxidation reactions.[11]

Experimental Protocols

A common laboratory-scale synthesis involves the reaction of a titanium tetrahalide with an alcohol in the presence of a base to neutralize the resulting hydrogen halide. An analogous procedure is used for preparing titanium ethoxide from titanium tetrachloride and ethanol.[7]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous base (e.g., ammonia (B1221849) or a tertiary amine like triethylamine)

-

Anhydrous, non-polar solvent (e.g., hexane (B92381) or toluene)

Procedure:

-

Under an inert atmosphere (e.g., dry argon or nitrogen), dissolve titanium tetrachloride in the anhydrous solvent and cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (4 equivalents) of anhydrous methanol to the stirred TiCl₄ solution.

-

Subsequently, add a stoichiometric amount (4 equivalents) of the anhydrous base dropwise to the reaction mixture to neutralize the HCl formed.

-

Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The precipitated ammonium (B1175870) or amine hydrochloride salt is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound, which can be further purified by recrystallization or sublimation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to confirm the identity and purity of the compound by analyzing the environment of the protons and carbon atoms in the methoxide ligands.

-

Protocol:

-

Prepare the sample by dissolving a small amount of this compound in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) inside a glovebox or under an inert atmosphere to prevent hydrolysis.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected Data: The ¹H NMR spectrum is expected to show a singlet corresponding to the methyl protons of the methoxide groups. The ¹³C NMR spectrum will show a corresponding signal for the methyl carbons. The chemical shifts will be indicative of the methoxide ligands being bonded to the titanium center.

B. X-ray Crystallography Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound, confirming its tetrameric nature and the coordination environment of the titanium atoms.

-

Protocol:

-

Grow suitable single crystals, for example, by slow evaporation of a saturated solution in an anhydrous, non-polar solvent or by slow sublimation.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Solve and refine the crystal structure using appropriate software to obtain bond lengths, bond angles, and the overall molecular geometry.

-

C. Thermal Analysis (TGA/DSC) Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition profile of this compound.

-

Protocol:

-

Place a small, accurately weighed sample into an alumina (B75360) or platinum crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

TGA measures the mass loss as a function of temperature, indicating decomposition steps.

-

DSC measures the heat flow to or from the sample, revealing phase transitions like melting and the energetics of decomposition.

-

-

Expected Data: The TGA thermogram would show a significant weight loss corresponding to the decomposition of the organic ligands, leaving a residue of titanium dioxide at high temperatures.[9] The DSC curve would show an endotherm corresponding to the melting point.

References

- 1. Titanium (IV) Methoxide - ProChem, Inc. [prochemonline.com]

- 2. This compound | Ti(OMe)4 | Ti(OCH3)4 – Ereztech [ereztech.com]

- 3. This compound | Methyl orthotitanate | C4H12O4Ti - Ereztech [ereztech.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 992-92-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Titanium_isopropoxide [chemeurope.com]

- 7. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Titanium(IV) oxide, catalyst support | Fisher Scientific [fishersci.ca]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Titanium(IV) Methoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Titanium(IV) methoxide (B1231860), also known as titanium tetramethoxide (Ti(OCH₃)₄). This moisture-sensitive, solid organometallic compound serves as a crucial precursor and catalyst in various chemical transformations, including the preparation of titanium-based materials and in organic synthesis. This document outlines the primary synthetic routes, detailed purification methodologies, and key characterization data to assist researchers in obtaining high-purity Titanium(IV) methoxide for demanding applications.

Synthesis of this compound

There are three principal methods for the laboratory and industrial scale synthesis of this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

From Titanium Tetrachloride and Methanol (B129727) with a Base

This is the most common and direct method for preparing titanium alkoxides. The reaction of titanium tetrachloride (TiCl₄) with methanol produces this compound and hydrogen chloride (HCl) gas. Due to the corrosive and reactive nature of HCl, a base, typically anhydrous ammonia (B1221849) (NH₃), is used to neutralize the acid as it is formed, driving the reaction to completion and yielding ammonium (B1175870) chloride (NH₄Cl) as a solid byproduct.

Reaction Pathway:

TiCl₄ + 4 CH₃OH + 4 NH₃ → Ti(OCH₃)₄ + 4 NH₄Cl(s)

Experimental Protocol:

-

Apparatus: All glassware must be rigorously dried in an oven (e.g., at 120 °C) and assembled under an inert atmosphere (dry nitrogen or argon) to exclude moisture. The setup should include a reaction flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet, and a condenser connected to a gas bubbler to monitor gas flow.

-

Reagents:

-

Titanium tetrachloride (TiCl₄), 1 molar equivalent

-

Anhydrous methanol (CH₃OH), at least 4 molar equivalents

-

Anhydrous ammonia (NH₃) gas

-

Anhydrous non-polar solvent (e.g., toluene (B28343) or hexane)

-

-

Procedure:

-

Charge the reaction flask with anhydrous methanol and the anhydrous solvent.

-

Cool the mixture in an ice bath and begin vigorous stirring.

-

Slowly add titanium tetrachloride dropwise from the dropping funnel. The reaction is highly exothermic, and the addition rate should be controlled to maintain a low temperature and prevent excessive HCl evolution.

-

Once the TiCl₄ addition is complete, begin bubbling anhydrous ammonia gas through the reaction mixture. This will result in the precipitation of white ammonium chloride.

-

Continue the ammonia flow until the reaction mixture is neutral to moist pH paper, indicating the complete neutralization of HCl.

-

The precipitated ammonium chloride is removed by filtration under an inert atmosphere. The filter cake should be washed with the anhydrous solvent to recover any entrained product.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

Transesterification of Titanium Alkoxides

This compound can also be prepared by the alcoholysis (transesterification) of a higher titanium alkoxide, such as titanium(IV) isopropoxide or butoxide, with an excess of methanol. This equilibrium-driven reaction is pushed towards the formation of the desired methoxide by using a large excess of methanol and removing the more volatile byproduct alcohol (e.g., isopropanol (B130326) or butanol) by distillation.[1]

Reaction Pathway:

Ti(OR)₄ + 4 CH₃OH ⇌ Ti(OCH₃)₄ + 4 ROH (where R = isopropyl, butyl, etc.)

Experimental Protocol:

-

Apparatus: A distillation apparatus equipped with a fractionating column is required. All glassware must be dried and the reaction conducted under an inert atmosphere.

-

Reagents:

-

Titanium(IV) alkoxide (e.g., Ti(OⁱPr)₄ or Ti(OBu)₄), 1 molar equivalent

-

Anhydrous methanol, large excess

-

-

Procedure:

-

Charge the reaction flask with the starting titanium alkoxide and a large excess of anhydrous methanol.

-

Heat the mixture to reflux.

-

Slowly distill off the lower-boiling alcohol-methanol azeotrope.

-

Continue the distillation, adding more methanol if necessary, until the temperature of the distillate reaches the boiling point of pure methanol.

-

After the reaction is complete, the excess methanol is removed under reduced pressure to yield crude this compound.

-

From Sodium Methoxide

This method involves the reaction of titanium tetrachloride with a pre-formed sodium methoxide solution. This avoids the generation of HCl gas in the reaction mixture.

Reaction Pathway:

TiCl₄ + 4 NaOCH₃ → Ti(OCH₃)₄ + 4 NaCl(s)

Experimental Protocol:

-

Apparatus: Standard inert atmosphere reaction setup.

-

Reagents:

-

Titanium tetrachloride, 1 molar equivalent

-

Sodium methoxide (NaOCH₃), 4 molar equivalents

-

Anhydrous solvent (e.g., a mixture of hexane (B92381) and methanol)

-

-

Procedure:

-

Prepare a suspension of sodium methoxide in an anhydrous solvent in the reaction flask.

-

Cool the suspension and slowly add titanium tetrachloride with vigorous stirring.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

-

The precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification of this compound

Crude this compound from the synthesis step often contains residual solvents, byproducts, or partially hydrolyzed species. High-purity material is typically obtained through vacuum distillation or recrystallization.

Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound, which is a solid at room temperature but can be melted and distilled under reduced pressure. This technique separates the desired product from non-volatile impurities.

-

Procedure:

-

The crude this compound is transferred to a distillation flask under an inert atmosphere.

-

The distillation apparatus is assembled and evacuated to the desired pressure.

-

The flask is heated gently to melt the solid and then to its boiling point at the applied pressure.

-

The distilled product is collected in a receiving flask cooled under an inert atmosphere.

-

Recrystallization

Recrystallization from a suitable solvent is another method to purify solid this compound. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

-

Solvent Systems: While specific solvent systems for the recrystallization of pure this compound are not extensively reported in readily available literature, a common purification procedure for metal alkoxides involves dissolution in a non-polar solvent like benzene (B151609) or toluene, followed by filtration to remove insoluble impurities, and then removal of the solvent in vacuo.[2] For obtaining crystalline material, a mixed solvent system, such as toluene/hexane or dichloromethane/hexane, could be explored, where the compound is dissolved in the better solvent and the poorer solvent is added to induce crystallization.[4][5]

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can increase the yield.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Ti(OCH₃)₄ | [6] |

| Molecular Weight | 172.00 g/mol | [6] |

| CAS Number | 992-92-7 | [6] |

| Appearance | White solid | [7] |

| Melting Point | 200-210 °C | [6][8] |

| Boiling Point | 243 °C @ 52 mmHg | [2][3] |

| Solubility | Slightly soluble in organic solvents. Reacts with water. | [8] |

Table 2: Comparison of Synthesis Methods

| Method | Starting Materials | Key Byproducts | Advantages | Disadvantages | Typical Purity |

| From TiCl₄ with NH₃ | TiCl₄, CH₃OH, NH₃ | NH₄Cl | High yield, readily available starting materials. | Requires handling of corrosive TiCl₄ and NH₃ gas; filtration of fine precipitate can be challenging. | >95% after distillation |

| Transesterification | Ti(OR)₄, CH₃OH | ROH | Milder reaction conditions. | Equilibrium reaction requires efficient removal of byproduct alcohol; may require a large excess of methanol. | Dependent on purity of starting alkoxide. |

| From NaOCH₃ | TiCl₄, NaOCH₃ | NaCl | Avoids HCl generation. | Requires preparation or handling of moisture-sensitive sodium methoxide. | Potentially high purity. |

Mandatory Visualizations

References

- 1. Titanium_isopropoxide [chemeurope.com]

- 2. FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol [mdpi.com]

- 3. This compound(992-92-7) Raman spectrum [chemicalbook.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. m.youtube.com [m.youtube.com]

- 7. orgsyn.org [orgsyn.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

The Crystal Structure of Tetrameric Titanium(IV) Methoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) methoxide (B1231860), Ti(OCH₃)₄, is a metal alkoxide that plays a significant role as a precursor in the synthesis of various titanium-containing materials, including catalysts and advanced ceramics. In the solid state, it adopts a tetrameric structure, [Ti(OCH₃)₄]₄, a feature crucial to its reactivity and handling. This technical guide provides an in-depth analysis of the crystal structure of tetrameric titanium(IV) methoxide, presenting key crystallographic data, a detailed experimental protocol for its determination, and visualizations of its molecular structure and the experimental workflow.

Data Presentation: Crystallographic Parameters

| Parameter | Value |

| Empirical Formula | C₄H₁₂O₄Ti |

| Molecular Formula | C₁₆H₄₈O₁₆Ti₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 9.09 |

| b (Å) | 10.62 |

| c (Å) | 10.62 |

| α (°) | 101.2 |

| β (°) | 123.2 |

| γ (°) | 102.1 |

| Volume | |

| V (ų) | 774.1 |

| Bonding Information | |

| Mean Ti-O Bond Lengths (Å) | Ranging from 1.78 to 2.20 |

| Coordination Geometry | Each titanium atom is octahedrally coordinated by six oxygen atoms. |

Molecular Structure

The tetrameric molecule consists of four titanium-oxygen octahedra. These octahedra are linked by bridging methoxide groups. The structure is a compact assembly where each titanium atom achieves a stable octahedral coordination.

Caption: A simplified 2D representation of the tetrameric core of this compound, showing the bridging oxygen atoms.

Experimental Protocols

The determination of the crystal structure of tetrameric this compound was achieved through single-crystal X-ray diffraction. The original study utilized photographic methods (Weissenberg photographs) for data collection.[2] The following is a generalized, modern protocol for such a determination.

1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown from a saturated solution in an inert, dry solvent such as toluene.[2] The solution is slowly cooled or the solvent is allowed to evaporate slowly in a moisture-free environment (e.g., a glovebox or desiccator) to promote the formation of well-ordered crystals.

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a modern four-circle X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is maintained at a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential crystal degradation. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The intensities of the diffraction spots are integrated. The phase problem, a central challenge in crystallography, is then addressed. In the original study, Patterson and Fourier syntheses were employed.[2]

-

Patterson Synthesis: This method uses the squared amplitudes of the structure factors (which are proportional to the measured intensities) to generate a map of interatomic vectors.[3][4][5][6] For a structure containing a heavy atom like titanium, the vectors between these heavy atoms can often be identified, providing initial positions.

-

Fourier Synthesis: Once initial phases are estimated from the positions of the heavy atoms, a Fourier synthesis is calculated to produce an initial electron density map.[3][4] This map is then used to locate the positions of the lighter atoms (oxygen and carbon).

The atomic model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the observed data, and the atomic positions and thermal parameters are adjusted to minimize the difference.

Caption: Experimental workflow for the determination of the crystal structure of tetrameric this compound.

References

Thermal Stability and Decomposition of Titanium(IV) Methoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Titanium(IV) methoxide (B1231860), Ti(OCH₃)₄. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous titanium alkoxides, particularly Titanium(IV) isopropoxide (TTIP), and general principles of metal alkoxide thermal decomposition. It outlines the expected thermal behavior, potential decomposition pathways, and the analytical techniques required for a thorough investigation. This document is intended to serve as a foundational resource for researchers working with or developing processes involving Titanium(IV) methoxide.

Introduction

This compound, also known as tetramethyl titanate, is a metal-organic compound with the chemical formula Ti(OCH₃)₄. It exists as a white solid and, like other titanium(IV) alkoxides, is a tetramer in the solid state. This compound is of interest in materials science as a precursor for the synthesis of titanium dioxide (TiO₂) nanoparticles, thin films, and other titanate-based materials through processes like sol-gel and chemical vapor deposition (CVD). Understanding its thermal stability and decomposition characteristics is crucial for controlling these manufacturing processes and ensuring the desired material properties.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | Ti(OCH₃)₄ | [1] |

| Molecular Weight | 172.00 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 200-210 °C | [1] |

| Structure | Tetrameric in the solid state | |

| Solubility | Soluble in many organic solvents | |

| Reactivity | Highly sensitive to moisture |

Expected Thermal Stability and Decomposition Profile

The thermal decomposition of TTIP is reported to begin at approximately 250 °C.[2] A similar onset temperature range can be anticipated for this compound. The decomposition is expected to be a multi-stage process, ultimately yielding titanium dioxide (TiO₂) as the solid residue.

The overall theoretical decomposition reaction can be represented as:

Ti(OCH₃)₄(s) → TiO₂(s) + 2CH₃OCH₃(g)

or

Ti(OCH₃)₄(s) → TiO₂(s) + 4CH₃•(g) + O₂(g) → Further organic products

The actual gaseous byproducts are likely to be a mixture of dimethyl ether, methanol, formaldehyde, methane, and other hydrocarbons, depending on the decomposition conditions (e.g., atmosphere, pressure, and heating rate).

Proposed Decomposition Mechanism

Based on atomic-scale modeling of TTIP decomposition, a plausible mechanism for this compound involves the following key steps[2]:

-

Initial C-O Bond Cleavage: The decomposition is likely initiated by the homolytic or heterolytic cleavage of a carbon-oxygen bond within a methoxide ligand. This is in contrast to alkoxides with beta-hydrogens, where β-hydride elimination is a common pathway.[2]

-

Formation of Reactive Intermediates: The initial bond scission would generate highly reactive radical species or ionic intermediates.

-

Ti-O Bond Scission: At higher temperatures, the stronger titanium-oxygen bonds will begin to break.[2]

-

Rearrangement and Elimination: The intermediates will undergo further reactions, including rearrangement and elimination of volatile organic molecules.

-

Condensation and Oxide Formation: The remaining titanium-containing species will condense to form a titanium oxo-alkoxide network, which upon further heating, will eliminate all organic content to yield pure titanium dioxide.

A simplified logical diagram of the proposed decomposition pathway is shown below.

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal stability and decomposition of this compound would require a combination of analytical techniques. Given its air-sensitive nature, special handling procedures are necessary.

General Experimental Workflow

The diagram below illustrates a typical workflow for the thermal analysis of an air-sensitive compound like this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperatures and mass loss at each stage.

-

Instrumentation: A thermogravimetric analyzer, preferably one that can be operated within or connected to a glovebox to prevent sample exposure to air and moisture.

-

Methodology:

-

Inside a nitrogen or argon-filled glovebox, load 5-10 mg of this compound into an alumina (B75360) or platinum TGA crucible.

-

Seal the crucible if a transfer to the instrument in ambient air is unavoidable, or directly transfer the sample to the TGA instrument within the inert environment.

-

Heat the sample from room temperature to approximately 800-1000 °C at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of inert gas (nitrogen or argon).

-

Record the mass loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of phase transitions (e.g., melting) and the enthalpy changes associated with decomposition events (exothermic or endothermic).

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

In an inert atmosphere, seal a small amount of the sample (1-5 mg) in a hermetic aluminum or platinum DSC pan.

-

Place the sealed pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.

-

Record the differential heat flow between the sample and the reference.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the volatile organic compounds produced during thermal decomposition.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small amount of the sample into a pyrolysis tube.

-

Rapidly heat the sample to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

The evolved gases are swept by a carrier gas into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

-

Summary and Future Work

This guide has provided a detailed theoretical framework for understanding the thermal stability and decomposition of this compound. While direct experimental data remains elusive in the current literature, the behavior of analogous compounds provides a strong basis for predicting its decomposition profile. The primary decomposition is expected to initiate around 250 °C, proceeding through a multi-step mechanism involving C-O and Ti-O bond cleavage to ultimately form titanium dioxide.

Future experimental work should focus on obtaining precise TGA and DSC data for pure this compound to validate these predictions. Furthermore, detailed analysis of the evolved gases using techniques like Py-GC-MS or TGA-MS is essential to fully elucidate the decomposition mechanism and identify all reaction byproducts. Such data will be invaluable for optimizing processes that utilize this compound as a precursor in advanced materials synthesis.

References

In-depth Technical Guide on the Hydrolysis and Condensation Mechanism of Titanium(IV) Methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical processes, influencing factors, and experimental methodologies related to the hydrolysis and condensation of Titanium(IV) methoxide (B1231860). This precursor is pivotal in the sol-gel synthesis of high-purity titanium dioxide (TiO₂) and other advanced titanium-based materials, which are of significant interest for applications ranging from photocatalysis to sophisticated drug delivery systems and biomedical coatings.

Core Principles: The Chemistry of Hydrolysis and Condensation

The synthesis of a titanium oxide network from Titanium(IV) methoxide is a multi-step process governed by two primary reaction types: hydrolysis and subsequent condensation.[1]

Hydrolysis

The initial reaction involves the nucleophilic substitution of the methoxy (B1213986) groups (-OCH₃) on the titanium precursor with hydroxyl groups (-OH) from water. This reaction can occur in a stepwise manner, yielding a series of titanium hydroxo-methoxide intermediates.

The overall hydrolysis reaction is: Ti(OCH₃)₄ + 4H₂O → Ti(OH)₄ + 4CH₃OH[1]

The stepwise reaction can be represented as: Ti(OCH₃)₄ + xH₂O → Ti(OH)ₓ(OCH₃)₄₋ₓ + xCH₃OH

Condensation

Following hydrolysis, the titanium hydroxo-methoxide intermediates undergo condensation to form a polymeric network of Ti-O-Ti bridges. This occurs via two potential pathways:

-

Oxolation: Two hydroxyl groups react to form a Ti-O-Ti bridge, eliminating a water molecule.[1] Ti-OH + HO-Ti → Ti-O-Ti + H₂O

-

Olation: A hydroxyl group reacts with a methoxy group, forming a Ti-O-Ti bridge and eliminating a methanol (B129727) molecule.[1] Ti-OH + CH₃O-Ti → Ti-O-Ti + CH₃OH

The relative rates of hydrolysis and condensation are critical in dictating the structure and properties of the final material.

Key Factors Influencing the Reaction Mechanism

The kinetics of hydrolysis and condensation, and thus the characteristics of the resulting titania, are highly dependent on several experimental parameters.

-

Water-to-Alkoxide Ratio (r): The molar ratio of water to this compound is a determining factor. Low ratios (r < 4) result in incomplete hydrolysis and the formation of more linear or weakly branched oligomers. High ratios (r ≥ 4) promote complete hydrolysis, leading to a more densely cross-linked oxide network.[2]

-

pH of the Reaction Medium: The pH significantly alters the reaction rates.

-

Acidic Conditions (pH < 4): Catalyzes faster hydrolysis by protonating the methoxy groups, making them better leaving groups. Condensation is generally slower due to electrostatic repulsion between positively charged titanium species, favoring the formation of weakly branched polymers.[1]

-

Basic Conditions (pH > 7): Accelerates the condensation step, leading to the formation of more compact and highly branched particulate structures.[1]

-

-

Solvent: The choice of solvent is crucial for controlling reaction rates and the morphology of the product. Alcohols are common solvents as they are miscible with both the alkoxide and water.

-

Temperature: Increased temperature generally accelerates both hydrolysis and condensation rates. Precise temperature control is essential for reproducibility and for controlling the crystallinity of the final product.

-

Precursor Concentration: The concentration of this compound influences the proximity of reacting species, thereby affecting condensation and particle growth rates.

Data Presentation

Quantitative kinetic data for this compound is less prevalent in the literature compared to other titanium alkoxides. The following tables provide a framework for the critical data required for precise control over the synthesis, with comparative data for other alkoxides to provide context.

Table 1: Comparative Hydrolysis Rates of Titanium Alkoxides

| Titanium Alkoxide Precursor | Relative Hydrolysis Rate |

| This compound (Ti(OCH₃)₄) | Fastest |

| Titanium(IV) ethoxide (Ti(OC₂H₅)₄) | Fast |

| Titanium(IV) isopropoxide (Ti(OC₃H₇)₄) | Moderate |

| Titanium(IV) butoxide (Ti(OC₄H₉)₄) | Slow |

Note: This table reflects the general trend of decreasing hydrolysis rate with increasing steric hindrance of the alkoxy group.

Table 2: Qualitative Effect of pH on Gelation Time and Structure

| pH Condition | Expected Gelation Time | Resulting Structure |

| Acidic (pH < 4) | Longer | Weakly branched polymers |

| Neutral (pH ≈ 7) | Intermediate | Particulate |

| Basic (pH > 7) | Shorter | Densely cross-linked particles |

Table 3: Enthalpy of Hydrolysis for Various Titanium Alkoxides

| Alkoxide | -ΔHh (kJ/mol) |

| Ti(OEt)₄ | 14.2 |

| Ti(OPrⁱ)₄ | 64.9 |

| Ti(OBuⁿ)₄ | 19.3 |

Data from a calorimetric study of hydrolysis in an alcoholic medium.[2] Data for Ti(OMe)₄ is a notable gap in the current literature.

Experimental Protocols

General Sol-Gel Synthesis of TiO₂ Nanoparticles from this compound

This protocol outlines a generalized procedure for synthesizing TiO₂ nanoparticles. The parameters can be systematically varied to achieve desired material properties.

Materials:

-

This compound (Ti(OCH₃)₄)

-

Anhydrous Methanol (CH₃OH)

-

Deionized water

-

Nitric acid (HNO₃) or Ammonium hydroxide (B78521) (NH₄OH) for pH control (optional)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen flow or in a glovebox), prepare a solution of this compound in anhydrous methanol. A typical concentration range is 0.1 M to 1 M.

-

In a separate vessel, prepare a solution of deionized water in methanol to the desired water-to-alkoxide ratio (r). If pH modification is required, the acid or base should be added to this solution.

-

Under vigorous and continuous stirring, add the water-methanol solution dropwise to the this compound solution.

-

Maintain stirring for a predetermined period (typically 1 to 24 hours) at a controlled temperature to allow for the formation of a sol, which may subsequently transition to a gel.

-

Age the resulting gel for 24 to 72 hours to promote further condensation and network strengthening.

-

Dry the aged gel to remove the solvent. Conventional oven drying or supercritical drying can be employed.

-

Finally, calcine the dried gel at a temperature range of 400-800 °C to remove organic residues and induce crystallization into the desired TiO₂ phase (e.g., anatase or rutile).

Mandatory Visualizations

Signaling Pathway of Hydrolysis and Condensation

Caption: Signaling pathway of the hydrolysis and condensation of this compound.

Experimental Workflow for Sol-Gel Synthesis

Caption: Experimental workflow for the sol-gel synthesis of TiO₂ from this compound.

References

Solubility of Titanium(IV) Methoxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) methoxide (B1231860), with the chemical formula Ti(OCH₃)₄, is a metal alkoxide that serves as a critical precursor in materials science, particularly in the synthesis of titanium dioxide (TiO₂) nanoparticles and thin films through sol-gel processes.[1] Its solubility in organic solvents is a crucial parameter for controlling reaction kinetics, solution homogeneity, and the final properties of the synthesized materials. This guide provides a comprehensive overview of the solubility of Titanium(IV) methoxide, detailed experimental protocols for its determination, and a visualization of its application in the sol-gel process.

Physicochemical Properties

This compound is a white solid that is highly sensitive to moisture.[1][2] In its crystalline form, it exists as a tetramer with the molecular formula Ti₄(OCH₃)₁₆.[3][4] It is known to be slightly soluble in a range of organic solvents.[2][5][6]

Solubility Data

Quantitative solubility data for this compound in various organic solvents is not widely available in published literature. The following table summarizes the qualitative solubility information gathered from various sources.

| Solvent | IUPAC Name | Chemical Formula | Qualitative Solubility |

| Benzene | Benzene | C₆H₆ | Soluble (as per purification methods)[5][6] |

| Toluene | Toluene | C₇H₈ | Assumed Soluble (similar to Benzene) |

| Tetrahydrofuran (THF) | Oxolane | C₄H₈O | Assumed Soluble (common solvent for alkoxides) |

| Methanol | Methanol | CH₃OH | Reacts/Soluble |

| Ethanol | Ethanol | C₂H₅OH | Reacts/Soluble |

| Chloroform | Trichloromethane | CHCl₃ | Assumed Soluble (common solvent for alkoxides) |

| Diethyl Ether | Ethoxyethane | C₄H₁₀O | Assumed Soluble (common solvent for alkoxides) |

Note: this compound can undergo transesterification reactions with alcohol solvents, which will affect its solubility and the nature of the dissolved species.

Experimental Protocols

Given the moisture-sensitive nature of this compound, its solubility determination must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Gravimetric Determination of Solubility

This method determines the concentration of a saturated solution by evaporating the solvent and weighing the remaining solute.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Schlenk flask or a flask with a septum

-

Inert gas supply (Argon or Nitrogen)

-

Syringe and needle

-

Membrane filter (0.2 µm, compatible with the solvent)

-

Pre-weighed vials

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Vacuum oven or high vacuum line

Procedure:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a Schlenk flask under an inert atmosphere.

-

Seal the flask and place it in a constant temperature bath.

-

Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Stop the stirring and allow the undissolved solid to settle.

-

Using a syringe fitted with a membrane filter, carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Transfer the filtered solution to a pre-weighed, dry vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

Calculate the solubility in g/100 mL or mol/L.

Protocol 2: Spectroscopic Determination of Solubility (UV-Vis or ICP-OES)

This method involves creating a calibration curve and measuring the concentration of a saturated solution.

Materials:

-

Same as Protocol 1, plus:

-

UV-Vis spectrophotometer or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

-

Volumetric flasks

Procedure:

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen anhydrous solvent.

-

For UV-Vis, measure the absorbance of each standard at a predetermined wavelength.

-

For ICP-OES, digest the standards in an appropriate acid matrix and measure the titanium emission intensity.

-

Plot a graph of absorbance/emission intensity versus concentration to create a calibration curve.

-

-

Saturated Solution Preparation:

-

Follow steps 1-4 from Protocol 1 to prepare a saturated solution.

-

-

Analysis:

-

Withdraw a known volume of the filtered saturated solution.

-

Dilute the solution gravimetrically or volumetrically to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance (UV-Vis) or emission intensity (ICP-OES) of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

Logical Relationships and Workflows

The following diagram illustrates a general workflow for determining the solubility of an air-sensitive compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Application in Sol-Gel Synthesis

This compound is a common precursor for the sol-gel synthesis of titanium dioxide. The process involves hydrolysis and condensation reactions.

Caption: Sol-gel synthesis of TiO₂ from this compound.

Conclusion

While precise quantitative solubility data for this compound remains elusive in readily available literature, its qualitative behavior as a slightly soluble compound in common organic solvents is established. The provided experimental protocols offer robust methods for researchers to determine its solubility under controlled, inert conditions, which is essential for its application in advanced materials synthesis. The sol-gel process, a primary application, relies on the controlled reaction of this compound in a suitable solvent, highlighting the importance of understanding its solubility characteristics.

References

- 1. This compound | Ti(OMe)4 | Ti(OCH3)4 – Ereztech [ereztech.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. Titanium_isopropoxide [chemeurope.com]

- 4. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 992-92-7 [chemicalbook.com]

- 6. This compound | 992-92-7 [chemicalbook.com]

An In-depth Technical Guide to the Material Safety of Titanium(IV) Methoxide

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for Titanium(IV) methoxide (B1231860), designed for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets to ensure a thorough understanding of the material's properties and associated hazards.

Chemical Identification

-

Chemical Name: Titanium(IV) methoxide[1]

-

Synonyms: Tetramethyl orthotitanate, Methyl orthotitanate, Titanium tetramethoxide[2]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | White solid, crystalline powder | [1][3][4][5] |

| Odor | No data available | [3][5] |

| Melting Point | 200-210 °C (lit.) | [1][2][3][4][5][6] |

| Boiling Point | 243 °C / 52 mmHg | [1][2][3] |

| Flash Point | 14 °C (57.2 °F) - closed cup | [1] |

| Solubility | Slightly soluble in organic solvents; Decomposes in contact with water | [1][6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification provides a universally understood summary of the potential dangers.[3]

Hazard Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Irritant)[4][7]

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases): A selection of key precautionary statements includes P210, P261, P280, P301+P312, P302+P352, and P305+P351+P338.[1][4][5]

HMIS & NFPA Ratings:

-

HMIS Classification: Health: 2, Fire: 3, Reactivity: 1[5]

-

NFPA Rating: Health: 2, Flammability: 2, Reactivity: 0[5]

Experimental Protocols and Procedures

While specific experimental methodologies for toxicity testing are not detailed in standard safety data sheets, the following protocols for safe handling, storage, and emergency response are mandatory for laboratory personnel.

Safe Handling:

-

Avoid all personal contact, including inhalation of dust and aerosols.[5][8]

-

Use only in a well-ventilated area, preferably with appropriate exhaust ventilation.[1][5]

-

Keep away from all sources of ignition, including heat, sparks, and open flames. No smoking is permitted in the handling area.[1][5]

-

Ground and bond containers and receiving equipment to prevent the buildup of electrostatic charge.[5][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Wear appropriate personal protective equipment (PPE) at all times.[1][5]

-

Do not eat, drink, or smoke when using this product.[5]

Storage Conditions:

-

Keep the container tightly closed to prevent exposure to air and moisture, as the material is sensitive to both.[1][5]

-

Incompatible materials include strong oxidizing agents.[3][7]

A systematic approach to personal protection is critical to minimize exposure risk.

-

Eye/Face Protection: Wear chemical safety glasses or goggles and a face shield.[5]

-

Skin Protection: Wear nitrile or rubber gloves and a complete chemical-resistant suit.[5]

-

Respiratory Protection: In case of dust formation, use a NIOSH-certified respirator.[7]

-

Engineering Controls: Ensure adequate ventilation, typically through local exhaust or a fume hood, to control airborne levels.[5]

Immediate and appropriate first aid is crucial in the event of exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1][5]

-

In Case of Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice.[1][5]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if possible and continue rinsing. Immediately consult a physician.[1][5]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][5]

-

Special Note: The product reacts with water to form methanol (B129727). In case of ingestion, treatment should consider potential methanol poisoning, which can cause metabolic acidosis and visual disturbances.[7]

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[1][5]

-

Unsuitable Extinguishing Media: Avoid using straight streams of water.[7]

-

Specific Hazards: The material is a flammable solid.[1][5] Hazardous combustion products include carbon oxides and titanium oxides.[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

-

Personal Precautions: Wear all appropriate personal protective equipment, including respiratory protection.[1][5] Remove all sources of ignition and evacuate personnel from the area.[1][5]

-

Environmental Precautions: Prevent the spillage from entering drains or the environment.[5]

-

Methods for Cleaning Up: Sweep up the solid material and place it in a suitable, closed container for disposal. Avoid creating dust.[1][5]

Toxicological and Transport Information

Toxicological Information:

-

While specific LD50 or LC50 data is largely unavailable, the substance is classified as harmful if swallowed or in contact with skin.[1][5]

-

On contact with water, it can liberate methanol, which has chronic effects on the central nervous system and can damage the optic nerve.[7]

Transport Information:

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | CAS 992-92-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. fishersci.com [fishersci.com]

- 4. Titanium (IV) Methoxide - ProChem, Inc. [prochemonline.com]

- 5. prochemonline.com [prochemonline.com]

- 6. 992-92-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound | Ti(OMe)4 | Ti(OCH3)4 – Ereztech [ereztech.com]

An In-depth Technical Guide to Titanium(IV) Methoxide (CAS 992-92-7)

Disclaimer: The following technical guide provides comprehensive information on the chemical substance associated with CAS number 992-92-7, which is Titanium(IV) methoxide (B1231860). It has come to our attention that the core requirements of the prompt, specifically those related to drug development, signaling pathways, and biological assays, are not applicable to this compound. Titanium(IV) methoxide is an organometallic compound primarily utilized in materials science and catalysis, and there is no scientific literature supporting its application in pharmacological or biological signaling research. Therefore, this guide focuses on the actual chemical properties, synthesis, and applications of this compound.

Chemical Identification and Properties

This compound, also known as tetramethyl titanate, is a key precursor in the synthesis of titanium-based materials.[1] Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 992-92-7[2] |

| Molecular Formula | C₄H₁₂O₄Ti[3] or Ti(OCH₃)₄ |

| Molecular Weight | 172.00 g/mol [2] |

| IUPAC Name | This compound[4] |

| Synonyms | Methyl orthotitanate, Tetramethoxytitanium, Tetramethyl orthotitanate |

| InChI Key | ITNVWQNWHXEMNS-UHFFFAOYSA-N |

| SMILES | CO--INVALID-LINK--(OC)OC |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White solid[2] |

| Melting Point | 200-210 °C (lit.)[1] |

| Boiling Point | 243 °C at 52 mmHg[1] |

| Flash Point | 14 °C (57.2 °F) - closed cup |

| Solubility | Slightly soluble in organic solvents; reacts with water.[1] |

| Stability | Stable under normal conditions, but moisture sensitive.[5] |

| Hazards | Flammable solid. Harmful if swallowed or in contact with skin. Causes serious eye damage. May cause respiratory irritation.[2] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly involving the reaction of a titanium halide with methanol (B129727) or the transesterification of another titanium alkoxide.

Experimental Protocol: Synthesis from Tetrabutyl Titanate and Methanol

A common laboratory-scale synthesis involves the reaction of tetrabutyl titanate with methanol.[6]

Materials:

-

Tetrabutyl titanate

-

Methanol (anhydrous)

-

Dry Argon or Nitrogen atmosphere

Procedure:

-

In a reaction vessel under a dry argon atmosphere, dissolve tetrabutyl titanate in anhydrous methanol.

-

The reaction proceeds via transesterification, producing this compound and butanol as a byproduct.

-

The this compound precipitates from the solution.

-

The precipitate is separated by centrifugation.

-

The solid product is washed with fresh anhydrous methanol to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Materials Science

The primary application of this compound is as a precursor for the synthesis of titanium dioxide (TiO₂) materials.[1] This is often achieved through a sol-gel process.

Sol-Gel Synthesis of Titanium Dioxide

The sol-gel process involves the hydrolysis and condensation of the titanium alkoxide precursor.

Hydrolysis: Ti(OCH₃)₄ + 4H₂O → Ti(OH)₄ + 4CH₃OH

Condensation: Ti(OH)₄ → TiO₂ + 2H₂O

This method allows for the creation of TiO₂ nanoparticles, thin films, and other nanostructures with controlled properties.[7] These materials have applications in:

-

Photocatalysis: Degradation of pollutants and water splitting.

-

Biomedical Devices: As coatings for implants due to the biocompatibility of TiO₂.[8]

-

Drug Delivery: As a carrier for therapeutic agents.[8]

-

Sensors: In the fabrication of chemical and biological sensors.

Caption: Generalized workflow of the sol-gel synthesis of TiO₂.

Toxicological Information

The toxicological properties of this compound have not been extensively investigated.[9] However, it is known to be a flammable solid and can cause skin and eye irritation.[5] Upon contact with water, it hydrolyzes to form methanol, which is toxic and can cause blindness if swallowed.[10] Therefore, appropriate safety precautions, including the use of personal protective equipment, are necessary when handling this compound.

Conclusion

This compound (CAS 992-92-7) is a valuable precursor in materials science, particularly for the synthesis of titanium dioxide nanomaterials via the sol-gel process. Its utility is rooted in its chemical reactivity, which allows for the controlled formation of inorganic networks. While it does not have applications in drug development or biological signaling, the materials derived from it have shown promise in biomedical applications such as drug delivery and implant coatings. Further research into the synthesis and applications of its derivatives will continue to be an active area of investigation in materials chemistry.

References

- 1. This compound CAS#: 992-92-7 [m.chemicalbook.com]

- 2. Titanium (IV) Methoxide - ProChem, Inc. [prochemonline.com]

- 3. scbt.com [scbt.com]

- 4. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. ojs.prjn.org [ojs.prjn.org]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. gelest.com [gelest.com]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of TiO2 Nanoparticles using Titanium(IV) Methoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of titanium dioxide (TiO2) nanoparticles via the sol-gel method, specifically utilizing titanium(IV) methoxide (B1231860) as the precursor. The information compiled herein is intended to guide researchers in the controlled synthesis of TiO2 nanoparticles for various applications, including photocatalysis, drug delivery, and biomaterials.

Introduction

The sol-gel process is a versatile and widely used method for synthesizing metal oxide nanoparticles at mild temperatures. It offers excellent control over the particle size, morphology, and crystallinity of the final product. This protocol focuses on the use of titanium(IV) methoxide, a highly reactive precursor that allows for the formation of TiO2 nanoparticles through controlled hydrolysis and condensation reactions. The synthesized TiO2 nanoparticles have diverse applications, including as antibacterial agents against pathogens like Escherichia coli and Staphylococcus aureus, and in the photocatalytic degradation of organic pollutants.[1] The properties and efficacy of the nanoparticles are highly dependent on the synthesis parameters, which will be detailed in the following sections.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the sol-gel synthesis of TiO2 nanoparticles. While specific data for this compound is limited in the provided search results, the parameters for similar titanium alkoxide precursors are presented to provide a comparative baseline.

Table 1: Synthesis Parameters for Sol-Gel TiO2 Nanoparticles

| Precursor | Solvent | Catalyst | Precursor:Solvent Ratio | Calcination Temperature (°C) | Resulting Particle Size (nm) | Crystal Phase |

| Titanium(IV) Isopropoxide | Ethanol (B145695) | Nitric Acid | 10 mL : 30 mL | 600 | ~30 | Anatase |

| Titanium(IV) Isopropoxide | Isopropyl Alcohol | Hydrochloric Acid | 10 mL : 40 mL | Not specified | 2-10 | Anatase |

| Titanium Tetrachloride | Ethanol | None | 1:10 | 550-600 | 3-30 | Anatase |

| Tetrabutyl Titanate | Ethanol | Hydrochloric Acid | Not specified | Not specified | Not specified | Not specified |

| Titanium(IV) Butoxide | Ethanol | Complexing Agent | 8.68 mL : 35 mL | 400 | Not specified | Anatase with some Rutile |

Table 2: Influence of Calcination Temperature on Particle Size

| Precursor | Calcination Temperature (°C) | Average Particle Size (nm) |

| Titanium Tetrachloride | 250 | 9.22 |

| Titanium Tetrachloride | 400 | 14.33 |

| Titanium Tetrachloride | 600 | 36.72 |

Experimental Protocols

This section provides a detailed protocol for the sol-gel synthesis of TiO2 nanoparticles using this compound.

Materials and Equipment

-

Precursor: this compound (Ti(OCH3)4)

-

Solvent: Anhydrous ethanol (C2H5OH) or isopropanol (B130326) ((CH3)2CHOH)

-

Catalyst: Nitric acid (HNO3) or Hydrochloric acid (HCl), 0.1 M solution

-

Hydrolysis Agent: Deionized water

-

Equipment:

-

Beakers and magnetic stir bars

-

Magnetic stirrer hotplate

-

Burette or dropping funnel

-

Drying oven

-

Muffle furnace

-

pH meter

-

Synthesis Procedure

-

Preparation of the Alkoxide Solution: In a clean, dry beaker, dissolve a specific amount of this compound in an anhydrous alcohol solvent (e.g., ethanol) under vigorous stirring. A typical starting ratio is 1:20 to 1:40 (precursor:solvent, v/v). This step should be performed in a fume hood due to the toxicity and moisture sensitivity of the precursor.

-

Hydrolysis: Prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HNO3). The amount of water should be carefully controlled as it influences the hydrolysis rate. A molar ratio of water to the alkoxide of 4:1 is a common starting point. Add the acidic water solution dropwise to the rapidly stirring alkoxide solution using a burette. The slow addition is crucial to control the hydrolysis and prevent rapid, uncontrolled precipitation.

-

Sol Formation and Gelation (Aging): Continue stirring the solution for 1-2 hours at room temperature after the complete addition of the water. The solution will gradually become more viscous, forming a transparent or translucent sol. Allow the sol to age for a period of 24 to 72 hours in a sealed container at room temperature. During aging, the polycondensation reactions continue, leading to the formation of a three-dimensional oxide network, resulting in a gel.

-

Drying: The wet gel is then dried to remove the solvent and residual water. A common method is to place the gel in an oven at a temperature of 80-100°C for 12-24 hours. This process should be done slowly to avoid the formation of cracks in the gel structure. The result is a xerogel.

-

Calcination: The final step is the calcination of the dried gel at high temperatures in a muffle furnace. This process removes organic residues and induces crystallization of the TiO2. The temperature and duration of calcination are critical parameters that determine the crystal phase (anatase or rutile) and the final particle size of the TiO2 nanoparticles. A typical calcination process involves heating the xerogel at a rate of 2-5°C/min to a temperature between 400°C and 600°C and holding it for 2-4 hours.[2]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the sol-gel synthesis of TiO2 nanoparticles.

Chemical Transformation Pathway

Caption: Chemical transformations in the sol-gel synthesis of TiO2.

Applications and Further Considerations

The synthesized TiO2 nanoparticles have a wide range of potential applications. Their photocatalytic activity makes them suitable for environmental remediation, such as the degradation of organic dyes and pollutants in wastewater.[1] In the field of drug development, they can be explored as drug delivery carriers or for their antimicrobial properties. The antibacterial efficacy of TiO2 nanoparticles has been demonstrated against various bacteria.

For successful synthesis and application, it is crucial to characterize the resulting nanoparticles using techniques such as X-ray Diffraction (XRD) to determine the crystal phase and crystallite size, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze the morphology and particle size distribution, and UV-Vis Spectroscopy to determine the optical properties and bandgap energy.[3][4] These characterization techniques are essential for correlating the synthesis parameters with the final properties of the TiO2 nanoparticles and their performance in specific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]

- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

Application Notes and Protocols for Atomic Layer Deposition of TiO₂ Thin Films with Titanium(IV) Methoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of high-quality titanium dioxide (TiO₂) thin films using titanium(IV) methoxide (B1231860) (Ti(OCH₃)₄) as the titanium precursor and water (H₂O) as the oxygen source. This process is valued for the high thermal stability of the titanium methoxide precursor, which allows for a broad deposition temperature window.

Overview

Atomic layer deposition is a thin film deposition technique that enables the growth of conformal, pinhole-free films with precise thickness control at the atomic level. The ALD of TiO₂ using titanium(IV) methoxide and water is a self-limiting surface reaction process, ideal for applications requiring uniform coatings on complex topographies. Films grown at temperatures of 250 °C and above typically exhibit a polycrystalline anatase structure, which is often desirable for photocatalytic and electronic applications, while depositions at lower temperatures, such as 200 °C, result in amorphous films.[1]

Experimental Data

The following tables summarize the key deposition parameters and resulting film properties for the ALD of TiO₂ using this compound.

Table 1: Deposition Parameters

| Parameter | Value | Reference |

| Titanium Precursor | This compound (Ti(OCH₃)₄) | [1] |

| Oxygen Precursor | Deionized Water (H₂O) | [1] |

| Deposition Temperature | 200–400 °C | [1] |

| Precursor Pulse Time | 1.5 s | [1] |

| Precursor Purge Time | 15 s | [1] |

| Water Pulse Time | 1.5 s | [1] |

| Water Purge Time | 15 s | [1] |

Table 2: Film Properties vs. Deposition Temperature

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Crystallinity | Refractive Index | Density (g/cm³) | Carbon/Hydrogen Residues |

| 200 | Not specified | Amorphous | Not specified | Low | Present |

| 236 | Not specified | Anatase | Not specified | ~3.9 | Minor |

| 250 | Not specified | Polycrystalline Anatase | Not specified | Not specified | Minor |

| 275 | 0.51 | Polycrystalline Anatase | Not specified | Not specified | Minor |

| >250 | Not specified | Polycrystalline Anatase | Not specified | Not specified | Minor |

Experimental Protocols

This section outlines the detailed methodology for the ALD of TiO₂ thin films using this compound.

Substrate Preparation

-

Cleaning: Substrates (e.g., silicon wafers, glass slides) should be thoroughly cleaned to remove organic and particulate contamination. A standard RCA cleaning procedure or sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) is recommended.

-

Surface Functionalization: To ensure proper nucleation and growth, the substrate surface should be hydrophilic with hydroxyl (-OH) termination. A brief exposure to an oxygen plasma or a UV-ozone treatment can be used to achieve this.

Precursor Handling

-

This compound: This precursor is a solid at room temperature and must be heated to achieve adequate vapor pressure for deposition. The precursor container should be heated to a stable temperature (e.g., 80-120 °C, specific temperature should be optimized for the ALD system) to ensure consistent delivery.

-

Water: Deionized water should be kept at a stable temperature, typically room temperature, to provide a constant vapor pressure.

ALD Process

The ALD process consists of sequential, self-limiting surface reactions. The following steps constitute one ALD cycle:

-

This compound Pulse: Introduce this compound vapor into the reaction chamber for a set duration (e.g., 1.5 seconds).[1] The precursor molecules will react with the hydroxyl groups on the substrate surface.

-

Purge 1: Purge the chamber with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 15 seconds) to remove any unreacted precursor and gaseous byproducts.[1]

-

Water Pulse: Introduce water vapor into the chamber for a set duration (e.g., 1.5 seconds).[1] The water molecules will react with the precursor ligands on the surface, forming titanium-oxygen bonds and regenerating hydroxyl surface sites.

-

Purge 2: Purge the chamber again with the inert gas (e.g., 15 seconds) to remove unreacted water and byproducts.[1]

-

Repeat: Repeat this cycle until the desired film thickness is achieved. The film thickness is linearly proportional to the number of ALD cycles.

Visualizations

Diagrams

Caption: ALD cycle for TiO₂ using Ti(OCH₃)₄ and H₂O.

Caption: Overall experimental workflow for TiO₂ ALD.

References

Application Notes and Protocols: Titanium(IV) Methoxide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) methoxide (B1231860), Ti(OCH₃)₄, is a versatile and effective catalyst in various organic transformations. As a member of the titanium(IV) alkoxide family, its catalytic activity is rooted in the Lewis acidic nature of the titanium center, which allows it to activate a range of functional groups. Its relatively small methoxide ligands can influence its reactivity and solubility compared to other common titanium alkoxides like isopropoxide or butoxide. These application notes provide detailed protocols and quantitative data for the use of titanium(IV) methoxide in key organic reactions, including transesterification, ring-opening polymerization, and aldol (B89426) additions.

Transesterification Reactions for Biodiesel Production

This compound is an efficient catalyst for the transesterification of triglycerides with methanol (B129727) to produce fatty acid methyl esters (FAMEs), the primary components of biodiesel. Studies have shown that titanium alkoxides with smaller alkyl groups, such as methoxide, exhibit higher catalytic activity in these reactions. This is attributed to more favorable mass transport properties and higher basicity of the smaller alkoxide groups.[1]

Quantitative Data

The following table summarizes the performance of this compound in the transesterification of soybean oil.

| Entry | Substrate | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Soybean Oil | Not Specified | Methanol | Not Specified | 3 | 64.25[1] |

Experimental Protocol: Transesterification of Soybean Oil

This protocol is a general guideline for the transesterification of soybean oil using a titanium alkoxide catalyst.

Materials:

-

Soybean oil

-

Methanol

-

This compound

-

High-pressure thermal reactor

-

Ultrasonic mixer (for catalyst preparation if starting from solid)

Catalyst Preparation (Dimerized Catalyst):

-

Prepare the titanium methoxide catalyst by ultrasonic mixing of this compound with methanol.[1]

-

To control the degree of polymerization, a specific alkoxide-to-water molar ratio (e.g., 1:0.5) can be maintained.[1] The required water should first be diluted in methanol before being added to the titanium alkoxide under ultrasonication.[1]

Reaction Procedure:

-

The transesterification reaction is conducted in a high-pressure thermal reactor.[1]

-

Add soybean oil and methanol to the reactor.

-

Introduce the prepared this compound catalyst.

-

Seal the reactor and heat the mixture to the desired reaction temperature with stirring.

-

Maintain the reaction for the specified duration (e.g., 3 hours).[1]

Workup and Analysis:

-

After the reaction, cool the reactor to room temperature.

-

The product mixture will separate into two layers: an upper ester layer and a lower glycerol (B35011) layer.

-

Separate the layers and wash the ester layer to remove any residual catalyst, methanol, and glycerol.

-

Analyze the ester layer by gas chromatography (GC) to determine the yield of fatty acid methyl esters.

Logical Workflow for Transesterification

Caption: General workflow for biodiesel production via transesterification.

Ring-Opening Polymerization of Lactide

Titanium(IV) alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA). The alkoxide group on the titanium center acts as the initiator for the polymerization.

Quantitative Data

The following table summarizes data for the bulk polymerization of lactide using various titanium alkoxide catalysts.

| Entry | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ti(OMe)₄ | 200 | 130 | 24 | 93 |

| 2 | Ti(OEt)₄ | 200 | 130 | 24 | 95 |

| 3 | Ti(OⁿPr)₄ | 200 | 130 | 24 | 92 |

| 4 | Ti(OⁱPr)₄ | 200 | 130 | 24 | 96 |

Experimental Protocol: Bulk Polymerization of Lactide

This protocol is a general procedure for the bulk ring-opening polymerization of lactide.

Materials:

-

L-lactide (or D,L-lactide)

-

This compound

-

Dry toluene (B28343) (for catalyst transfer)

-

Schlenk tube or similar reaction vessel

-

Vacuum line and inert gas (e.g., Argon or Nitrogen)

-

Chloroform (B151607) and methanol for purification

Procedure:

-

Thoroughly dry the reaction vessel under vacuum and heat.

-

Introduce the desired amount of lactide into the vessel.

-

In a separate dry container, dissolve the required amount of this compound in a minimal amount of dry toluene.

-

Transfer the catalyst solution to the reaction vessel containing the lactide under an inert atmosphere.

-

Remove the toluene under vacuum.

-

Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 130 °C).

-

Allow the polymerization to proceed with stirring for the specified time (e.g., 24 hours).

Workup and Purification:

-

Cool the reaction to room temperature. The resulting polymer should be a solid.

-

Dissolve the polymer in chloroform.

-

Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Catalytic Cycle for Ring-Opening Polymerization

Caption: Catalytic cycle of lactide polymerization initiated by Ti(OMe)₄.

Aldol Additions

Recent studies have demonstrated the utility of titanium(IV) alkoxides, in combination with α-hydroxy acids, as catalysts for enantioselective aldol additions between aldehydes and ketones. This method provides a novel approach to forming β-hydroxy carbonyl compounds with high diastereoselectivity.[2] The use of titanium(IV) tert-butoxide has been shown to give maximum yield and stereoselectivity in some cases.[2]

Quantitative Data

The following table presents representative data for the titanium alkoxide-mediated aldol addition.

| Entry | Aldehyde | Ketone | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | |---|---|---|---|---|---|---| | 1 | Benzaldehyde | Acetone | Ti(OᵗBu)₄ / α-hydroxy acid | 25 | 12 | 85 | >95:5 | | 2 | Isobutyraldehyde | Acetone | Ti(OⁱPr)₄ / α-hydroxy acid | 0 | 12 | 75 | >95:5 |

Note: The specific α-hydroxy acid used can influence enantioselectivity.

Experimental Protocol: Aldol Addition of Benzaldehyde and Acetone

This protocol is a general guideline for the aldol addition reaction.

Materials:

-

Titanium(IV) alkoxide (e.g., Ti(OᵗBu)₄ or Ti(OⁱPr)₄)

-

An optically pure α-hydroxy acid (e.g., mandelic acid)

-

Aldehyde (e.g., benzaldehyde)

-

Ketone (e.g., acetone)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the α-hydroxy acid in the anhydrous solvent.

-

Add the titanium(IV) alkoxide to the solution and stir for a period to allow for ligand exchange.

-

Cool the mixture to the desired reaction temperature (e.g., 0 °C or 25 °C).

-

Add the aldehyde to the reaction mixture, followed by the ketone.

-

Stir the reaction for the specified time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).

Workup and Analysis:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Determine the yield and diastereomeric ratio of the product by ¹H NMR spectroscopy. Enantiomeric excess can be determined by chiral HPLC analysis.

Proposed Reaction Pathway

Caption: Simplified pathway for the titanium-catalyzed aldol addition.

Conclusion